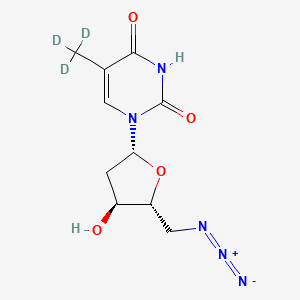

5'-Azido-5'-deoxythymidine-d3

Description

Structure

3D Structure

Properties

Molecular Formula |

C10H13N5O4 |

|---|---|

Molecular Weight |

270.26 g/mol |

IUPAC Name |

1-[(2R,4S,5R)-5-(azidomethyl)-4-hydroxyoxolan-2-yl]-5-(trideuteriomethyl)pyrimidine-2,4-dione |

InChI |

InChI=1S/C10H13N5O4/c1-5-4-15(10(18)13-9(5)17)8-2-6(16)7(19-8)3-12-14-11/h4,6-8,16H,2-3H2,1H3,(H,13,17,18)/t6-,7+,8+/m0/s1/i1D3 |

InChI Key |

GKEHVJFBPNPCKI-BXKFBODDSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CN=[N+]=[N-])O |

Canonical SMILES |

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CN=[N+]=[N-])O |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Devising for 5 Azido 5 Deoxythymidine D3

Chemical Synthesis Pathways and Strategies for Azidothymidine Derivatives

The synthesis of 5'-azido-5'-deoxythymidine from its parent nucleoside, thymidine (B127349), is a well-established process in medicinal chemistry. The primary strategy involves the selective modification of the 5'-hydroxyl group of the deoxyribose sugar. A common and efficient pathway begins with the conversion of this primary alcohol into a more reactive leaving group, typically a sulfonate ester such as p-toluenesulfonate (tosylate).

The synthesis generally proceeds as follows:

Protection of the 5'-Hydroxyl Group: Thymidine is reacted with p-toluenesulfonyl chloride (TsCl) in a suitable solvent like pyridine. This reaction selectively targets the primary 5'-hydroxyl group over the secondary 3'-hydroxyl group due to steric hindrance, yielding 5'-O-(p-toluenesulfonyl)thymidine.

Nucleophilic Substitution: The resulting 5'-O-tosylthymidine is then treated with an azide (B81097) salt, most commonly sodium azide (NaN₃), in a polar aprotic solvent such as N,N-dimethylformamide (DMF). lookchem.com The azide ion (N₃⁻) acts as a nucleophile, displacing the tosylate group at the 5' position via an Sₙ2 reaction. This step yields the desired 5'-azido-5'-deoxythymidine. lookchem.comacs.org

Reported yields for the azide displacement step are often high, with some procedures achieving up to 99%. lookchem.com An alternative to tosylation involves the Mitsunobu reaction, where thymidine is treated with triphenylphosphine, an azodicarboxylate (like diethyl azodicarboxylate), and a source of azide, although this can be a more complex route. lookchem.com These synthetic building blocks are crucial for various applications, including their use in "click" chemistry for assembling oligonucleotides. researchgate.net

| Step | Reactants | Product | Typical Conditions | Reported Yield |

|---|---|---|---|---|

| 1. Tosylation | Thymidine, p-toluenesulfonyl chloride | 5'-O-(p-toluenesulfonyl)thymidine | Pyridine, room temperature | High |

| 2. Azide Displacement | 5'-O-(p-toluenesulfonyl)thymidine, Sodium azide | 5'-Azido-5'-deoxythymidine | DMF, 100°C | Up to 99% lookchem.com |

Strategic Incorporation of Deuterium (B1214612) (-d3) Labeling into the Thymidine Scaffold for Tracer Applications

Isotope labeling is a technique used to track the movement of a molecule through a biological system or chemical reaction. creative-proteomics.comcernobioscience.com For 5'-Azido-5'-deoxythymidine-d3, the "-d3" designation indicates that three hydrogen atoms have been replaced by deuterium atoms. This labeling is strategically placed on the methyl group (C5-CH₃) of the thymine (B56734) base. Deuterium-labeled compounds are ideal for tracer studies because they behave almost identically to their non-labeled counterparts chemically and biologically but can be distinguished by analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR). wikipedia.orgmoravek.com

The introduction of the deuterium label is typically performed on the thymidine starting material before the azido-functionalization. One of the most effective methods for this specific labeling is through hydrogen isotope exchange (HIE) reactions. acs.org This process often involves:

Catalytic Exchange: Using a heterogeneous catalyst, such as Platinum on carbon (Pt/C), in the presence of a deuterium source like deuterium oxide (D₂O). acs.org

Precursor Synthesis: An alternative route involves the synthesis of a precursor where the methyl group is more readily substituted. For instance, methods analogous to tritium (B154650) labeling can be employed, such as the catalytic hydrogenation of a 5-bromodeoxyuridine or 5-(hydroxymethyl)deoxyuridine precursor using deuterium gas (D₂) instead of hydrogen or tritium gas. researchgate.netresearchgate.net

The resulting thymidine-d3 (B1140132) is then carried forward into the synthesis pathway described in section 2.1 to produce the final this compound. This labeled compound is particularly useful as an internal standard in quantitative mass spectrometry-based assays, allowing for precise measurement of its non-labeled analogue in complex biological matrices. acs.orgnih.gov

Advanced Purification Protocols and Analytical Verification of Isotope-Labeled Nucleosides for Research Purity

Ensuring the chemical and isotopic purity of this compound is critical for its use in research. A multi-step purification and verification process is employed to remove unreacted starting materials, by-products, and any non-labeled or incompletely labeled species.

Purification Protocols:

Liquid Chromatography (LC): High-performance liquid chromatography (HPLC) is the primary method for purifying nucleosides. acs.org Reversed-phase columns (e.g., C18) are commonly used, with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol. This separates the product based on polarity.

Solid-Phase Extraction (SPE): For initial cleanup and separation of nucleotides from nucleosides, weak anion-exchange SPE can be utilized. uni-hannover.deresearchgate.net

Analytical Verification: Following purification, a suite of analytical techniques is used to confirm the identity, purity, and isotopic enrichment of the final compound.

Mass Spectrometry (MS): MS is essential for verifying the mass of the labeled compound and determining the degree of deuterium incorporation. wikipedia.orgnih.gov High-resolution mass spectrometry can confirm the elemental composition, while tandem MS (MS/MS) provides structural information through fragmentation patterns. acs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the precise location of the deuterium labels. wikipedia.org In ¹H NMR, the signal corresponding to the methyl protons of the thymine ring will be absent or significantly diminished, confirming successful deuteration at that position. ¹³C NMR can also provide structural confirmation.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This hyphenated technique is the gold standard for both the analysis and quantification of isotope-labeled compounds in biological samples. nih.govacs.org It combines the separation power of LC with the sensitivity and specificity of MS/MS.

| Technique | Purpose | Information Obtained |

|---|---|---|

| HPLC | Purification | Separation of the target compound from impurities. |

| Mass Spectrometry (MS) | Verification | Molecular weight confirmation, isotopic enrichment level, and elemental composition. wikipedia.orgnih.gov |

| NMR Spectroscopy | Verification | Structural confirmation and verification of the specific site of deuterium labeling. wikipedia.org |

| LC-MS/MS | Analysis & Quantification | Purity assessment and precise quantification in complex mixtures. acs.org |

Advanced Research Applications of 5 Azido 5 Deoxythymidine D3 in Preclinical and in Vitro Systems

Comprehensive Tracing of Drug Metabolism and Disposition Pathways in Experimental Biological Models

The use of stable isotope-labeled compounds like 5'-Azido-5'-deoxythymidine-d3 is fundamental to modern drug metabolism and pharmacokinetic (DMPK) studies. The deuterium (B1214612) atoms act as a metabolic label, enabling researchers to track the fate of the parent compound and its metabolites through intricate biological systems.

In quantitative metabolomics, this compound can be used to trace the metabolic fate of nucleoside analogues within a cell or organism. By introducing the labeled compound, researchers can monitor its uptake and subsequent enzymatic transformations. The mass shift allows for the clear identification of metabolites derived from the administered compound versus endogenous molecules. This approach is critical for metabolic flux analysis, where the rates of metabolic reactions are quantified to understand how genetic or chemical perturbations affect cellular metabolism. For instance, in studies involving related nucleoside analogues like Zidovudine (B1683550) (AZT), deuterated standards (e.g., Zidovudine-d3) are essential for accurately quantifying the parent drug and its key metabolites, such as 3'-amino-3'-deoxythymidine (B22303) (AMT), in various biological samples.

In vitro systems, such as liver microsomes, hepatocytes, and cell cultures, are routinely used to investigate the biotransformation of new chemical entities. In this context, this compound serves two primary purposes. First, as a substrate, its metabolism can be studied to identify potential biotransformation pathways, such as reduction of the azido (B1232118) group or modifications to the sugar moiety. The deuterium label aids in distinguishing drug-derived metabolites from background matrix components in analytical techniques like liquid chromatography-mass spectrometry (LC-MS). Second, it is frequently employed as an internal standard for the quantification of its non-labeled analogue, 5'-Azido-5'-deoxythymidine, ensuring accuracy and precision in determining metabolic rates.

Application in Non-Clinical Pharmacokinetic and Pharmacodynamic Studies in Animal and Cell Models

Pharmacokinetic (PK) studies measure the absorption, distribution, metabolism, and excretion (ADME) of a compound, while pharmacodynamic (PD) studies investigate its physiological effects. The use of this compound is crucial for robust PK analysis in animal models (e.g., rats, mice) and in vitro cell models. When co-administered with its non-labeled version, the deuterated form allows for more accurate characterization of PK parameters by minimizing analytical variability. This is because the internal standard and the analyte behave nearly identically during sample extraction, chromatography, and ionization, correcting for any sample loss or matrix effects. This precision is vital for establishing a clear relationship between drug concentration and its biological effect (the PK/PD relationship).

Utilization as an Internal Standard in High-Throughput Bioanalytical Quantification Assays

The primary and most widespread application of this compound is its use as an internal standard (IS) in bioanalytical assays, particularly those employing LC-MS/MS. An ideal IS should be chemically similar to the analyte but have a different mass-to-charge ratio (m/z). This compound perfectly fits this requirement for the quantification of 5'-Azido-5'-deoxythymidine or other closely related nucleoside analogues.

The stability of the deuterium label prevents it from exchanging under typical analytical conditions, and its minimal impact on retention time means it co-elutes with the unlabeled analyte. This co-elution is critical for compensating for variations in instrument response and matrix effects, which are common challenges in analyzing complex biological samples like plasma, urine, or tissue homogenates. The table below summarizes the key properties that make it an effective internal standard.

| Property | Rationale for Use as an Internal Standard |

| Chemical Similarity | Behaves identically to the analyte during sample preparation and chromatography. |

| Mass Difference | The +3 mass unit difference from deuterium labeling allows for specific and separate detection by a mass spectrometer. |

| Co-elution | Elutes at nearly the same retention time as the analyte, ensuring it experiences the same matrix and ionization effects. |

| Isotopic Stability | Deuterium labels are stable and do not exchange with hydrogen atoms from the solvent or matrix. |

Contribution to the Study of Gene Expression Dynamics and Epitranscriptomic Modifications

The study of epitranscriptomics, or the post-transcriptional modification of RNA, is a rapidly growing field. Labeled nucleosides can be used to track the synthesis and turnover of RNA molecules. While direct evidence for the use of this compound in this specific area is limited, the principles of isotopic labeling are central to the field. For example, labeled precursors are used to measure the dynamics of RNA methylation and other modifications. A labeled compound like this compound could potentially be adapted for such studies, where its incorporation and subsequent modification could be tracked by mass spectrometry, offering a window into the dynamic regulation of gene expression at the RNA level.

Cutting Edge Analytical Techniques for the Characterization and Quantification of 5 Azido 5 Deoxythymidine D3

Mass Spectrometry-Based Methodologies for Isotope-Labeled Compounds

Mass spectrometry (MS) stands as a cornerstone for the analysis of isotope-labeled compounds, offering unparalleled sensitivity and specificity. mdpi.com The incorporation of stable isotopes like deuterium (B1214612) (d) in 5'-Azido-5'-deoxythymidine-d3 introduces a distinct mass shift, facilitating its differentiation from endogenous, unlabeled analogues. mdpi.com This characteristic is fundamental to the methodologies discussed below.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for High-Resolution Detection and Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and widely adopted technique for the determination of nucleoside analogues in complex biological matrices. nih.gov This method combines the separation capabilities of liquid chromatography with the sensitive and selective detection of tandem mass spectrometry. nih.govnih.gov

In the context of this compound, an LC-MS/MS method would typically involve the following steps:

Sample Preparation: Extraction of the analyte from the biological matrix, often involving protein precipitation. nih.gov

Chromatographic Separation: The extract is injected into a liquid chromatograph, where this compound is separated from other components on a chromatographic column. Reversed-phase columns, such as C18 or C16, are commonly used for nucleoside analogues. nih.govnih.gov The mobile phase composition, often a gradient of water and an organic solvent like acetonitrile (B52724) with acid modifiers, is optimized to achieve efficient separation. nih.gov

Ionization: The eluent from the LC system is introduced into the mass spectrometer's ion source, typically an electrospray ionization (ESI) source, which generates ions from the analyte molecules. sci-hub.se

Mass Analysis: The ions are then guided into the mass analyzer. In a tandem mass spectrometer (like a triple quadrupole), specific precursor ions of this compound are selected, fragmented, and characteristic product ions are detected. This process, known as selected reaction monitoring (SRM) or multiple reaction monitoring (MRM), provides high specificity and reduces background noise. acs.org

The use of a stable isotope-labeled internal standard, such as this compound itself, is crucial for accurate quantification. nih.govveeprho.com It compensates for variations in sample preparation and matrix effects, leading to high precision and accuracy. nih.gov LC-MS/MS methods for nucleoside analogues can achieve low limits of quantification (LOQ), often in the picogram per milliliter (pg/mL) range. nih.gov

| Parameter | Typical Value/Condition | Source |

| Chromatography Column | C16 or C18 | nih.govnih.gov |

| Mobile Phase | Water/Acetonitrile with acid (e.g., acetic acid, TFA) | nih.gov |

| Ionization Mode | Electrospray Ionization (ESI) | sci-hub.se |

| Detection Mode | Selected Reaction Monitoring (SRM) | acs.org |

| Limit of Quantification (LOQ) | As low as 100 pg/mL for nucleoside analogs | nih.gov |

Isotope Ratio Mass Spectrometry (IRMS) for Advanced Metabolic Tracing

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique used to measure the relative abundance of isotopes in a sample with very high precision. gcms.cznih.gov When coupled with gas chromatography (GC), it becomes a powerful tool for metabolic tracing studies involving deuterated compounds like this compound. frontiersin.orgthermofisher.com

In a typical GC-IRMS setup for analyzing a deuterated compound, the following occurs:

Separation: The sample components are first separated by the gas chromatograph. gcms.cz

Conversion: After eluting from the GC column, the separated compounds are converted into simple gases, such as hydrogen (H₂) for deuterium analysis, in a high-temperature conversion reactor. gcms.cz

Isotope Ratio Measurement: The resulting gas is then introduced into the IRMS, which precisely measures the ratio of the heavier isotope to the lighter one (e.g., ²H/¹H). gcms.cz

A significant increase in the deuterium-to-hydrogen ratio indicates the presence of the administered deuterated compound or its metabolites. frontiersin.org This technique is highly sensitive, capable of detecting analytes in the sub-nanogram per milliliter range. gcms.cz The use of deuterated compounds in metabolic studies greatly enhances the signal intensity of the analytes, making them readily detectable above the natural deuterium abundance. gcms.cz

| Technique | Application | Key Feature | Source |

| GC-IRMS | Metabolic Tracing | High-precision measurement of isotope ratios (e.g., ²H/¹H) | gcms.czfrontiersin.org |

| NanoSIMS | Single-cell Isotope Imaging | Measurement of isotope ratios at the subcellular level | nih.gov |

Advanced Chromatographic Separation Techniques for Compound Isolation and Purity Assessment

The isolation and purity assessment of this compound are critical steps to ensure the quality and reliability of research findings. High-performance liquid chromatography (HPLC) is a primary technique for this purpose. nih.gov

For the separation of nucleoside analogues, reversed-phase HPLC is commonly employed. nih.gov The choice of stationary phase (the column) and mobile phase is crucial for achieving optimal separation from impurities and related compounds. Purity is often assessed by analyzing the chromatogram for the presence of extraneous peaks. Quantitative ¹H NMR (qHNMR) can also be used as an orthogonal method for purity evaluation, providing a high degree of accuracy. researchgate.net

Key considerations for chromatographic separation include:

Column Chemistry: C18 columns are widely used, but other chemistries may be required for specific separation challenges. nih.gov

Mobile Phase Optimization: Adjusting the solvent composition, pH, and additives is essential to resolve the target compound from potential impurities. nih.gov

Detector: A UV detector is commonly used for nucleoside analogues due to their chromophoric nature, but coupling to a mass spectrometer provides greater specificity and sensitivity.

Novel Approaches in Molecular Recognition and Selective Separation for Nucleoside Analogues, e.g., Molecular Imprinting Techniques

Molecular imprinting is an innovative technique used to create synthetic polymers with tailor-made recognition sites for a specific target molecule, known as the template. nju.edu.cnwm.edu This technology offers a promising approach for the selective separation and purification of nucleoside analogues like this compound. nih.govresearchgate.net

The process of molecular imprinting involves:

Complex Formation: The template molecule (in this case, this compound or a close analogue) is mixed with functional monomers that interact with it through covalent or non-covalent bonds. wm.edu

Polymerization: A cross-linking agent is added to polymerize the monomers around the template, creating a rigid polymer matrix. nju.edu.cn

Template Removal: The template molecule is then removed, leaving behind cavities in the polymer that are complementary in size, shape, and functionality to the template. nju.edu.cn

Emerging Research Frontiers and Translational Outlook for Deuterium Labeled Nucleoside Analogues

Development of Next-Generation Labeled Probes for Elucidating Complex Biological Systems

Deuterium-labeled compounds like 5'-Azido-5'-deoxythymidine-d3 are at the forefront of developing advanced molecular probes. The dual-functionality of this molecule is particularly noteworthy. The 5'-azido group is well-suited for "click chemistry," a set of powerful and reliable reactions for bio-conjugation. mdpi.com This allows the molecule to be attached to reporter molecules, such as fluorescent dyes, for imaging or to affinity tags for identifying and isolating interacting partners within a cell. mdpi.combiosynth.com

Simultaneously, the deuterium (B1214612) labeling provides a distinct mass signature that is readily detectable by mass spectrometry. This isotopic label does not significantly alter the compound's chemical or biological properties, allowing it to act as a reliable tracer. musechem.comsymeres.com Researchers can use such probes to track the metabolic fate of the nucleoside analogue within complex biological systems, helping to delineate metabolic pathways and understand drug-target interactions at a molecular level. acs.orgnih.gov The use of specifically deuterated nucleosides can even provide insights into the structural details of nucleic acids and the mechanisms of DNA damage and repair. scienceopen.com

The development of such multi-functional probes is crucial for moving beyond static measurements and toward a dynamic understanding of biological processes, which is essential for identifying novel therapeutic targets and elucidating disease mechanisms.

Methodological Innovations in Quantitative Research and Mechanistic Elucidation within Preclinical Paradigms

One of the most critical applications of this compound is its role as an internal standard in quantitative mass spectrometry-based assays. nih.govnih.gov In preclinical research, particularly in pharmacokinetic (PK) studies, accurately measuring the concentration of a drug candidate in biological matrices like plasma is paramount. musechem.com

Stable isotope-labeled internal standards are considered the gold standard for quantitative bioanalysis. nih.gov Because this compound is chemically identical to its non-labeled counterpart, it co-elutes during chromatographic separation and experiences similar ionization and fragmentation patterns in the mass spectrometer. nih.gov This allows it to effectively compensate for variations in sample preparation, extraction recovery, and matrix effects, which can suppress or enhance the analytical signal. nih.gov

A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the parent compound, zidovudine (B1683550) (also known as azidothymidine or AZT), demonstrates the utility of a deuterated internal standard. nih.gov In such methods, specific mass transitions for both the analyte (the drug) and the deuterated internal standard are monitored. The ratio of their peak areas is used for precise quantification. nih.gov This high degree of accuracy and precision is indispensable for building reliable pharmacokinetic models and understanding the absorption, distribution, metabolism, and excretion (ADME) profiles of new drug entities. acs.orgnih.gov

| Parameter | Zidovudine (Analyte) | Zidovudine-d3 (Internal Standard) |

| Molecular Formula | C₁₀H₁₃N₅O₄ | C₁₀H₁₀D₃N₅O₄ |

| Molecular Weight | 267.24 g/mol | 270.26 g/mol |

| Mass Transition (m/z) | 268 → 127 | 271 → 130 |

| This table presents typical mass spectrometry parameters for the quantitative analysis of zidovudine using its d3-labeled internal standard. The mass transition represents the parent ion and a characteristic fragment ion monitored in the assay. nih.govclearsynth.com |

Furthermore, deuterium labeling is a key tool for mechanistic studies. The kinetic isotope effect (KIE), where the breaking of a carbon-deuterium bond is slower than a carbon-hydrogen bond, can be exploited to investigate reaction mechanisms, particularly those involving cytochrome P450-mediated metabolism. researchgate.net By strategically placing deuterium atoms at sites of metabolic attack, researchers can probe metabolic pathways and identify key enzymes involved in a drug's breakdown. symeres.comresearchgate.net

Strategic Role in Contemporary Preclinical Drug Discovery and Optimization Processes

The application of this compound and similar labeled compounds is a strategic asset in modern drug discovery and development. musechem.com In the preclinical phase, establishing a clear understanding of a drug candidate's ADME properties is a critical milestone. nih.gov The use of deuterated internal standards in LC-MS/MS assays provides the robust and reliable quantitative data needed to characterize these properties accurately. musechem.comacs.org

The insights gained from studies using labeled compounds like this compound are thus integral to the iterative cycle of drug design, synthesis, and testing. They enable data-driven decisions, reduce the likelihood of late-stage failures, and ultimately accelerate the translation of promising molecules from the laboratory to clinical evaluation. musechem.comnih.gov

Q & A

Q. What are the established synthetic routes for 5'-azido-5'-deoxythymidine and its deuterated analog (d3)?

- Methodological Answer : The synthesis typically begins with thymidine or its derivatives. A common approach involves 5'-tosylation followed by azide substitution. For example, thymidine is treated with tosyl chloride to generate the 5'-tosylate intermediate, which is then reacted with sodium azide (NaN₃) to yield 5'-azido-5'-deoxythymidine . Deuterated analogs (d3) are synthesized using deuterated reagents at specific steps, such as deuterated solvents or deuterium oxide (D₂O) during deprotection. Critical steps include purification via silica gel chromatography or HPLC to isolate high-purity products .

Q. How can researchers confirm the structural integrity of 5'-azido-5'-deoxythymidine-d3 post-synthesis?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ²H-NMR) is essential for verifying deuterium incorporation and azide group placement. Mass spectrometry (MS) confirms molecular weight and isotopic distribution. For example, a peak at m/z 276.25 (C₁₁H₁₂N₆O₃) for the non-deuterated compound shifts predictably with deuterium substitution . Fourier-transform infrared spectroscopy (FTIR) identifies the azide stretch (~2100 cm⁻¹) .

Q. What are the primary research applications of this compound in nucleic acid studies?

- Methodological Answer : The azide group enables click chemistry (e.g., Cu(I)-catalyzed azide-alkyne cycloaddition) for site-specific labeling of nucleic acids. Deuterated analogs are used in isotopic tracing to study metabolic pathways or pharmacokinetics via LC-MS. Additionally, the compound serves as a precursor for synthesizing nucleotide analogs with modified sugar moieties, useful in probing DNA repair mechanisms .

Advanced Research Questions

Q. Why does 5'-azido-5'-deoxythymidine lack antiviral activity compared to 3'-azido-3'-deoxythymidine (AZT)?

- Methodological Answer : Structural differences critically impact biological activity. AZT’s 3'-azido group mimics the 3'-OH of natural dTTP, allowing incorporation into viral DNA by reverse transcriptase but causing chain termination. In contrast, the 5'-azido substitution in 5'-azido-5'-deoxythymidine disrupts phosphorylation by cellular kinases, preventing conversion to the active triphosphate form. Comparative studies using enzyme assays (e.g., thymidine kinase activity) and virological assays (e.g., HIV inhibition) validate this mechanism .

Q. How do aminyl radicals generated from 5'-azido-5'-deoxythymidine contribute to DNA damage?

- Methodological Answer : Electron attachment to the azide group produces aminyl radicals (RNH•) , detected via ESR spectroscopy . These radicals abstract hydrogen atoms from the sugar-phosphate backbone, generating sugar radicals (e.g., C3'•, C5'•) that lead to strand breaks. Researchers use radiolysis or UV irradiation to induce radical formation, followed by gel electrophoresis or LC-MS to quantify DNA damage. This mechanism is critical for studying radiation-induced nucleic acid degradation .

Q. What challenges arise in optimizing the yield of 5'-azido nucleoside derivatives, and how can they be addressed?

- Methodological Answer : Low yields often stem from competing side reactions (e.g., elimination during azide substitution). Strategies include:

- Protecting group chemistry : Use of silyl (e.g., TBDMS) or benzoyl groups to stabilize intermediates .

- Solvent optimization : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic substitution efficiency .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve NaN₃ reactivity.

Yield tracking via HPLC or TLC at each step is critical for troubleshooting .

Q. How can this compound be utilized in studying nucleotide-protein interactions?

- Methodological Answer : The azide group allows photoaffinity labeling to crosslink nucleotide analogs with binding proteins upon UV irradiation. For example, in studies of DNA polymerases or kinases, the deuterated analog provides isotopic labeling for hydrogen-deuterium exchange mass spectrometry (HDX-MS) to map binding interfaces. Protocols involve incubating the compound with target proteins, irradiating at 254 nm, and analyzing crosslinked complexes via SDS-PAGE or MS .

Data Contradictions and Resolution

Q. Discrepancies in reported biological activity: How to reconcile in vitro vs. in vivo data?

- Methodological Answer : While in vitro studies show 5'-azido-5'-deoxythymidine is inactive against HIV , in vivo metabolic studies (e.g., in murine models) may detect partial phosphorylation. To resolve this, use radiolabeled (³H or ¹⁴C) analogs to track metabolism via autoradiography or scintillation counting. Compare results with AZT controls to differentiate nonspecific phosphorylation from targeted activation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.